Cas no 4294-16-0 (N6-Benzyladenosine)
N6 benzyladenosine is an adenosine receptor agonist with cytokinin activity N6 benzyladenosine can arrest the cell cycle at g0/g1 and induce apoptosis N6 benzyladenosine showed inhibitory effects on Toxoplasma adenosine kinase and glioma
N6-Benzyladenosine structure
N6-Benzyladenosine Properties
Names and Identifiers
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- Adenosine,N-(phenylmethyl)-
- 6-Benzylaminopurine Riboside
- 6-Benzylaminopurine RibosideDiscontinued see: B224615
- N-6 -BENZYLADENOSINE
- N6-Benzyl Adenosine
- (-)-N6-(benzyl)adenosine
- (2S,3R,4S,5R)-2-(6-(benzylamino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
- (4S,2R,3R,5R)-2-hydroxymethyl-5-[6-(benzylamino)-purin-9-yl]-tetrahydrofuran-3,4-diol
- 6-BENZYLADENOSINE
- 6-Benzylaminopurine Ribosiden
- BAP RIBOSE
- BAP RIBOSIDE
- Benzyladenosine
- N-(Phenylmethyl)adenosine
- N6-BENZYL-D-ADENOSINE
- N-Benzyladenosine
- N6-Benzyladenosine
- N-Benzyl-adenosine
- +Expand
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- MFCD00005740
- MRPKNNSABYPGBF-LSCFUAHRSA-N
- InChI=1S/C17H19N5O4/c23-7-11-13(24)14(25)17(26-11)22-9-21-12-15(19-8-20-16(12)22)18-6-10-4-2-1-3-5-10/h1-5,8-9,11,13-14,17,23-25H,6-7H2,(H,18,19,20)/t11-,13-,14-,17-/m1/s1
- C1=CC=C(C=C1)CNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@@H](CO)O4)O)O
Computed Properties
- 357.14400
- 4
- 9
- 5
- 26
- 466
- 0
- 4
- 0
- 0
- 0
- 1
- 1.1
- 3
- 0
- 126
Experimental Properties
- 0.12290
- 125.55000
- 1.7600 (estimate)
- 490.01°C (rough estimate)
- 184-186 °C
- White crystalline powder
- Not determined
- 1.1786 (rough estimate)
N6-Benzyladenosine Price
N6-Benzyladenosine Suppliers
Hubei Chenghai Chemical Co.,Ltd.
Audited Supplier
(CAS:4294-16-0)
HU MENG YAO
13986212397
1400858822@qq.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier
(CAS:4294-16-0)
TANG SI LEI
15026964105
2881489226@qq.com
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier
(CAS:4294-16-0)
A LA DING
anhua.mao@aladdin-e.com
N6-Benzyladenosine Related Literature
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1. Synthetic studies with carbonates. Part 6. Syntheses of 2-hydroxyethyl derivatives by reactions of ethylene carbonate with carboxylic acids or heterocycles in the presence of tetraethylammonium halides or under autocatalytic conditionsTeruo Yoshino,Shigeru Inaba,Hajime Komura,Yoshiharu Ishido J. Chem. Soc. Perkin Trans. 1 1977 1266
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Vladimir E. Oslovsky,Pavel N. Solyev,Konstantin M. Polyakov,Cyril S. Alexeev,Sergey N. Mikhailov Org. Biomol. Chem. 2018 16 2156
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Lindsay E. Evans,Keith Jones,Matthew D. Cheeseman Chem. Commun. 2017 53 5167
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4. Partial protection of carbohydrate derivatives. Part 4. Regioselective 2′-O-deacylation of fully acylated purine and pyrimidine ribonucleosides with hydroxylaminium acetateYoshiharu Ishido,Nobuo Sakairi,Kei Okazaki,Nobuo Nakazaki J. Chem. Soc. Perkin Trans. 1 1980 563
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Montserrat Terrazas,Xavier Ariza,Jaume Farràs,Jaume Vilarrasa Chem. Commun. 2005 3968
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John A. Montgomery,H. Jeanette Thomas J. Chem. Soc. D 1969 458a
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7. The preparation and properties of some benzylated nucleosidesP. Brookes,A. Dipple,P. D. Lawley J. Chem. Soc. C 1968 2026
Recommended suppliers
Amadis Chemical Company Limited
(CAS:4294-16-0)N6-Benzyladenosine
99%
5g
436.0